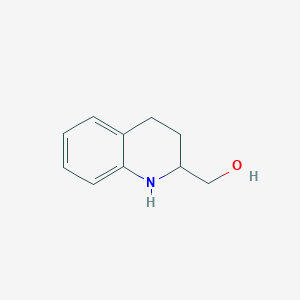

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Beschreibung

Importance of the Tetrahydroquinoline Core in Medicinal and Agrochemical Chemistry

The tetrahydroquinoline nucleus is a privileged scaffold in drug discovery due to its presence in a multitude of compounds with diverse pharmacological activities. These include anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-HIV, and anti-Alzheimer properties. gfcollege.in For instance, the 2-substituted tetrahydroquinoline derivative Oxamniquine has been used clinically to treat schistosomiasis. gfcollege.in Furthermore, the natural anti-tumor antibiotic Dynemycin possesses a complex structure built upon the tetrahydroquinoline system. gfcollege.in

In the realm of agrochemicals, tetrahydroquinoline derivatives have shown potential as recyclable agents. arabjchem.org The development of green synthetic methods for these compounds is an active area of research, aiming to produce novel and effective pesticides and herbicides. arabjchem.orgnih.gov

Table 1: Examples of Bioactive Tetrahydroquinoline Derivatives

| Compound Name | Biological Activity |

| Oxamniquine | Antischistosomal |

| Dynemycin | Antitumor antibiotic |

| Nicainoprol | Antiarrhythmic |

| Virantmycin | Antiviral, Antifungal |

Structural Features and Chemical Versatility of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

This compound, with the chemical formula C₁₀H₁₃NO, possesses a unique combination of structural elements that contribute to its chemical versatility. The molecule features a bicyclic structure composed of a benzene (B151609) ring fused to a saturated six-membered nitrogen-containing ring. A key feature is the chiral center at the C2 position, where the hydroxymethyl group is attached, meaning the compound can exist as (R) and (S) enantiomers. This chirality is of significant interest in the synthesis of enantiomerically pure pharmaceuticals.

The presence of a primary alcohol (-CH₂OH) and a secondary amine (-NH-) group makes this compound a bifunctional molecule. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. The secondary amine is nucleophilic and can be acylated, alkylated, or participate in the formation of metal complexes. This dual reactivity allows for a wide range of chemical transformations, making it a valuable synthon for creating diverse molecular architectures.

Historical Perspective and Evolution of Research on Tetrahydroquinoline Derivatives

Research into tetrahydroquinoline derivatives has a long history, with early synthetic methods often involving the reduction of the corresponding quinoline (B57606) precursors. nih.gov Over the past few decades, significant advancements have been made in the synthesis of these compounds, driven by their immense potential in various applications. nih.gov

The development of domino reactions, also known as tandem or cascade reactions, has emerged as a highly efficient strategy for synthesizing complex tetrahydroquinolines from simple starting materials. nih.gov These methods offer advantages such as high atom economy and the ability to perform multiple transformations in a single step. nih.gov More recently, there has been a strong focus on the enantioselective synthesis of tetrahydroquinoline derivatives, including 2-substituted analogs. organic-chemistry.orgrsc.org This has been achieved through various catalytic methods, including the use of chiral phosphoric acids and metal-based catalysts, to produce optically active compounds with high enantiomeric excess. organic-chemistry.org The continuous evolution of synthetic methodologies reflects the enduring importance of the tetrahydroquinoline scaffold in contemporary chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDYZRIUFBMUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567587 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40971-36-6 | |

| Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol and Its Analogs

Mechanistic Investigations of Key Reactions

The formation and reactivity of the tetrahydroquinoline core, the foundational structure of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol, have been the subject of various mechanistic studies. Many synthetic routes rely on domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates. nih.gov

One prominent mechanistic pathway involves a reduction-reductive amination strategy. This sequence typically begins with the catalytic reduction of a nitro group on an aryl ketone or aldehyde. The resulting aniline (B41778) then undergoes an intramolecular reaction with the carbonyl group to form a cyclic imine, which is subsequently reduced to the final tetrahydroquinoline ring system. nih.gov Another key mechanistic class involves Nucleophilic Aromatic Substitution (SNAr). In these sequences, an amine can undergo an SNAr ring closure with an activated aromatic ring, a process that has been exploited in various domino syntheses of tetrahydroquinolines. nih.gov

Acid-catalyzed ring closures and rearrangements also provide a pathway to this heterocyclic system. For instance, the treatment of certain enamides with triflic acid can initiate a rearrangement to form an N-phenyliminium intermediate. This intermediate then undergoes nucleophilic addition and cyclization to yield the tetrahydroquinoline product with high diastereoselectivity. nih.gov

Radical-based mechanisms have also been investigated. The Hofmann-Löffler reaction, for example, can be used to generate tetrahydroquinoline derivatives. This reaction proceeds through a nitrogen-centered radical, which abstracts a hydrogen atom, typically from the δ-position, to form a five-membered ring. However, in rigid systems or with specific substrates like sulfonamides bearing an aromatic ring at the γ-position, cyclization to form the six-membered tetrahydroquinoline ring can be achieved. wikipedia.org Mechanistic studies of deprotonation-functionalization reactions have also revealed that the aggregation state of the resulting tetrahydroquinoline anion is critical for optimizing reaction conditions and achieving high selectivity. chemrxiv.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for chemical modification. Like other primary alcohols, this -OH group is a poor leaving group because its departure would generate the unstable hydroxide (B78521) ion. libretexts.org Consequently, many reactions involving this group begin with its conversion into a more stable leaving group, such as a sulfonate ester (e.g., tosylate) or a halide. libretexts.orglibretexts.orgyoutube.com

This conversion facilitates nucleophilic substitution reactions. For instance, treatment with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. youtube.com The tosylate group (OTS) is an excellent leaving group, allowing for subsequent SN2 reactions with a variety of nucleophiles. youtube.com Similarly, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively, also via an SN2 mechanism. libretexts.orgyoutube.com These reactions typically proceed with an inversion of configuration at the stereocenter. libretexts.org

Beyond substitution, the hydroxyl group can undergo enzymatic transformations. Biocatalytic methods, such as enzymatic kinetic resolution (EKR), have been successfully applied to analogous racemic 1,2,3,4-tetrahydroquinoline-containing alcohols. mdpi.com Using lipases or engineered acyltransferases, the enantioselective transesterification of the alcohol with an acyl donor like vinyl acetate (B1210297) can separate the enantiomers, yielding one enantiomer as the unreacted alcohol and the other as the corresponding acetate ester with high optical purity. mdpi.com

| Reaction Type | Reagent(s) | Product Type | Mechanism |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Sulfonate Ester (-OTs) | Nucleophilic Acyl Substitution |

| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride (-Cl) | SN2 |

| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide (-Br) | SN2 |

| Transesterification | Lipase, Vinyl acetate | Acetate Ester (-OAc) | Enzymatic Kinetic Resolution |

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) portion of the tetrahydroquinoline ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is strongly influenced by the substituents on the ring, particularly the secondary amine in the heterocyclic portion. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring, making it an activating group and an ortho-, para-director.

However, the outcome of EAS reactions, such as nitration, is highly dependent on the reaction conditions, specifically the acidity. researchgate.net Under strongly acidic conditions, the nitrogen atom of the tetrahydroquinoline ring becomes protonated. The resulting ammonium (B1175870) group (-NH₂⁺-) is a powerful deactivating group and a meta-director. In contrast, if the nitrogen is protected with an acyl group (e.g., acetyl or trifluoroacetyl), it becomes a moderately deactivating ortho-, para-director due to the electron-withdrawing nature of the carbonyl group, which competes with the nitrogen's ability to donate its lone pair. researchgate.net

A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives highlights this effect. researchgate.net Nitration of unprotected tetrahydroquinoline in acidic media leads to substitution primarily at the 7-position (meta to the protonated amine). Conversely, nitration of N-acetyl or N-trifluoroacetyl tetrahydroquinoline yields the 6-nitro derivative as the major product (para to the directing amide group). researchgate.net This demonstrates that the substitution pattern can be precisely controlled by protecting or protonating the ring's nitrogen atom.

| N-Substituent | Reaction Conditions | Directing Effect | Major Product Position(s) |

| -H (unprotected) | Strong Acid (e.g., H₂SO₄/HNO₃) | Meta-directing (deactivating) | 7-nitro |

| -COCH₃ (N-acetyl) | HNO₃/Ac₂O | Ortho, para-directing (deactivating) | 6-nitro |

| -COCF₃ (N-trifluoroacetyl) | HNO₃/TFA | Ortho, para-directing (deactivating) | 6-nitro |

Ring Transformations and Rearrangements

The tetrahydroquinoline ring system can participate in various transformations and rearrangements that alter its structure. These reactions can involve expansion or contraction of the heterocyclic ring, often driven by the formation of more stable intermediates.

One relevant type of transformation is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.net In related systems, this rearrangement has been used for ring expansion, for example, to convert N-aryl lactams into doubly benzo-fused medium-ring systems. The reaction proceeds through the formation of a spiro intermediate, which then undergoes ring-opening to yield the rearranged product. researchgate.net Although not directly demonstrated on this compound itself, this class of reaction highlights a potential pathway for skeletal rearrangement within the tetrahydroquinoline framework under strongly basic conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In the ¹H NMR spectrum, the protons on the tetrahydroquinoline core exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm). The aliphatic protons on the saturated portion of the ring (at positions 2, 3, and 4) and the methanol (B129727) substituent show distinct signals in the upfield region. For example, in related N-substituted tetrahydroquinolines, the axial protons at C-2 and C-4 show coupling constants of 10.7-11.1 Hz, confirming their axial configuration and the equatorial disposition of the substituents. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The aromatic carbons resonate between δ 110-150 ppm, while the aliphatic carbons of the heterocyclic ring and the methanol group appear at higher field strengths. The specific chemical shifts are sensitive to substitution on the ring.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals, especially for more complex derivatives. researchgate.net These experiments reveal connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), leaving no ambiguity in the final structural assignment. researchgate.netbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on typical shifts for tetrahydroquinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (N-H) | 3.5 - 4.5 (broad s) | - |

| C-2 | - | 50 - 55 |

| H-2 | 3.8 - 4.2 (m) | - |

| C-3 | - | 25 - 30 |

| H-3 | 1.8 - 2.2 (m) | - |

| C-4 | - | 28 - 33 |

| H-4 | 2.7 - 3.1 (t) | - |

| C-4a | - | 120 - 125 |

| C-5 | - | 128 - 130 |

| H-5 | 6.9 - 7.2 (d) | - |

| C-6 | - | 115 - 120 |

| H-6 | 6.5 - 6.8 (t) | - |

| C-7 | - | 125 - 128 |

| H-7 | 6.9 - 7.2 (t) | - |

| C-8 | - | 113 - 118 |

| H-8 | 6.5 - 6.8 (d) | - |

| C-8a | - | 143 - 148 |

| C (Methanol) | - | 60 - 65 |

| H (Methanol, CH₂) | 3.5 - 3.8 (m) | - |

| H (Methanol, OH) | Variable (broad s) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. The region from 1450 to 600 cm⁻¹ is often called the fingerprint region because the pattern of absorptions is unique to a specific molecule. msu.edu

For this compound, the IR spectrum would prominently feature:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the methanol substituent.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ from the secondary amine in the tetrahydroquinoline ring.

Aromatic C-H Stretch: Multiple sharp, weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹.

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic ring.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the alcohol C-O bond.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds (like C=O and O-H), Raman is more sensitive to non-polar bonds (like C=C and C-C). The solid-phase FTIR and Raman spectra of related compounds, such as 6-methyl 1,2,3,4-tetrahydroquinoline (B108954), have been recorded and interpreted with the aid of density functional theory (DFT) calculations to assign vibrational modes accurately. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Moderate |

| C-O (Alcohol) | Stretching | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₃NO), the exact molecular weight is 163.19 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 163.

The fragmentation of the parent compound, 1,2,3,4-tetrahydroquinoline, is well-studied. mcmaster.ca The molecular ion is typically the base peak, and a significant (M-1)⁺ peak is also observed. For this compound, fragmentation would likely involve the substituent at the 2-position. Common fragmentation pathways would include:

Loss of the hydroxyl group (•OH, 17 Da) to give a fragment at m/z 146.

Loss of water (H₂O, 18 Da) to give a fragment at m/z 145.

Loss of the entire hydroxymethyl radical (•CH₂OH, 31 Da) to yield a fragment at m/z 132. This fragment corresponds to the radical cation of 1,2-dihydroquinoline. nih.gov

Cleavage of the C2-C3 bond, a characteristic fragmentation for tetrahydroquinolines.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a more advanced technique used for sensitive analysis in complex matrices. jsbms.jp Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 164.1 would be the parent ion. Subsequent fragmentation in the mass spectrometer (MS/MS) can be used for structural confirmation and quantification. jsbms.jp

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for separating its enantiomers.

For purity assessment, a reverse-phase HPLC method is typically employed. sielc.com The compound is separated on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.gov Detection is commonly performed using a UV detector, as the aromatic quinoline (B57606) ring possesses a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC has been used to separate regioisomers of substituted tetrahydroquinolines, demonstrating its resolving power. mdpi.com

Since the C-2 position is a chiral center, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, especially for pharmaceutical applications. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The e.e. is calculated from the relative peak areas of the two enantiomers.

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a key technique for the characterization of solid, crystalline materials. nih.gov It provides information on the crystal structure, phase purity, and polymorphism of a compound. Each crystalline solid has a unique XRPD pattern, which serves as a fingerprint.

For a crystalline sample of this compound, the XRPD pattern would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the arrangement of molecules in the crystal lattice. This data can be used to identify the specific crystalline form (polymorph) and to distinguish it from amorphous material or other polymorphs.

For example, the XRPD pattern of a complex derivative, cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline, was analyzed and indexed to an orthorhombic crystal system with a specific space group (P2₁2₁2₁), and the unit cell parameters were refined. cambridge.orgresearchgate.net This level of detailed characterization is essential for controlling the solid-state properties of a substance.

Thermal Analysis Techniques (DSC, TGA) for Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC thermogram would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is the melting point, and the area under the peak corresponds to the heat of fusion.

Polymorphic Transitions: Solid-solid phase transitions between different crystalline forms would appear as endothermic or exothermic events before the melting point.

Glass Transition: If an amorphous form is present, a subtle change in the baseline (a step) would indicate the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition of the compound. For this compound, the TGA curve would likely show a single-step or multi-step weight loss as the molecule decomposes at elevated temperatures, indicating its thermal stability limit.

Computational Chemistry and Cheminformatics in the Research of 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol and its analogs, DFT calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic properties.

Researchers utilize DFT to optimize the molecular geometry of tetrahydroquinoline derivatives, determining the most stable three-dimensional conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have employed DFT with basis sets such as B3LYP/6-311+G(**) to perform full structure optimization and force field calculations. nih.gov This allows for the interpretation of vibrational spectra (FTIR and Raman), achieving close agreement between observed and calculated frequencies. nih.gov

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a series of tetrahydroquinoline derivatives, DFT calculations have been used to determine these quantum chemical descriptors, which are then correlated with their biological activities. unesp.br For example, a high HOMO value indicates a greater tendency to donate electrons, which can be crucial for interaction with biological targets. unesp.br

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound derivatives, and a biological target, typically a protein receptor.

In numerous studies, derivatives of tetrahydroquinoline have been docked into the active sites of various enzymes and receptors to predict their binding affinity and mode of interaction. For example, tetrahydroquinoline derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. unesp.brnih.gov Molecular docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. One study on tetrahydroquinoline derivatives targeting EGFR (PDB ID: 4LRM) identified a compound with a strong binding affinity of –10.1 kcal/mol, which was consistent with its experimental inhibitory activity. unesp.br

The insights gained from docking studies are invaluable for structure-activity relationship (SAR) analysis, helping to explain why certain structural modifications enhance or diminish the biological activity of the compounds. This information guides the rational design of new, more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations provide a detailed view of the dynamic behavior of a system over time, offering insights that are not accessible through static docking studies.

For tetrahydroquinoline-based compounds, MD simulations are employed to assess the stability of the ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe the conformational changes in both the ligand and the protein, and analyze the persistence of key interactions. researchgate.net This helps to validate the docking poses and provides a more realistic understanding of the binding dynamics.

Conformational analysis of the tetrahydroquinoline scaffold itself is also crucial, as the saturated part of the molecule allows for the existence of multiple conformers. nih.gov High-level quantum chemistry calculations, such as MP2, have been used to identify stable conformations of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule. nih.gov Understanding the preferred conformations is essential as the biological activity of a molecule is highly dependent on its three-dimensional shape. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are mathematical equations that relate physicochemical or structural properties of molecules (descriptors) to their activities.

Several QSAR studies have been conducted on tetrahydroquinoline and its derivatives to predict their therapeutic potential, for instance, as anticancer agents. unesp.brmdpi.com In a typical QSAR study, a set of compounds with known activities is used to build a model. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to develop the QSAR model.

A statistically significant QSAR model for tetrahydroquinoline derivatives targeting lung cancer cell lines showed a high correlation coefficient (R²) of 0.9525, indicating a strong predictive ability. unesp.br Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates. unesp.brfrontiersin.org

In Silico Prediction of Biological Activity Profiles

In silico prediction of biological activity profiles involves the use of computational tools and databases to forecast the likely biological effects of a compound. These methods can predict a wide range of properties, including potential therapeutic targets, mechanisms of action, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For novel compounds like derivatives of this compound, online tools such as PASS (Prediction of Activity Spectra for Substances) and SwissADME can be utilized. ijsdr.org PASS predicts the biological activity spectrum of a compound based on its structural formula by comparing it to a large database of known biologically active substances. nih.gov This can help to identify potential new therapeutic applications for the compound.

Biological and Pharmacological Research Applications of 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol Derivatives

Design and Development of Biologically Active Scaffolds based on the Tetrahydroquinoline Moiety

The tetrahydroquinoline scaffold is a versatile template for the design of novel therapeutic agents due to its three-dimensional structure and synthetic tractability. Researchers have extensively explored this moiety to develop compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.govresearchgate.net The design of these biologically active scaffolds often involves the strategic introduction of various substituents onto the tetrahydroquinoline core to modulate their physicochemical properties and biological targets.

The development of novel tetrahydroquinoline derivatives has been a focus of research for cancer therapy. For instance, the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival, has been a key target. Knowledge-based drug design approaches have led to the selection of the tetrahydroquinoline (THQ) scaffold for developing mTOR inhibitors. digitellinc.com By reviewing preclinical and clinical studies, key structural features influencing activity against mTOR have been identified, guiding the synthesis of novel THQ derivatives. digitellinc.com

Furthermore, the tetrahydroquinoline framework has been utilized in the design of multi-receptor tyrosine kinase inhibitors. nih.gov Quinoline-based small molecules have been approved by the FDA as protein kinase inhibitors for cancer treatment, highlighting the significance of this scaffold. nih.gov The design of these inhibitors often involves creating hybrid molecules that combine the tetrahydroquinoline core with other pharmacologically active groups, such as phenylsulfonyl moieties, to enhance their cytotoxic potential against cancer cell lines like MCF-7. nih.gov

The versatility of the tetrahydroquinoline scaffold is also evident in its application for developing activators of enzymes like pyruvate (B1213749) kinase isozyme M2 (PKM2), which is upregulated in cancer cells. dovepress.com Structure-based pharmacophore modeling and virtual screening of chemical databases have identified tetrahydroquinoline derivatives as potential PKM2 activators. dovepress.com This computational approach allows for the identification of novel lead compounds with specific chemical scaffolds for further development. dovepress.com

In addition to cancer, tetrahydroquinoline derivatives have been investigated for their potential as CXCR4 antagonists. nih.gov Overexpression of the CXCR4 receptor is correlated with cancer cell metastasis and tumor growth. nih.gov Starting from a known (S)-5,6,7,8-tetrahydroquinolin-8-amine lead, researchers have developed series of CXCR4 antagonists, demonstrating the adaptability of the tetrahydroquinoline scaffold in targeting specific receptors involved in disease progression. nih.gov

The synthesis of functionalized tetrahydroquinolines containing other heterocyclic scaffolds, such as indole, has also been explored to create novel molecular frameworks with potential biological activities. mdpi.com These hybrid molecules expand the chemical space and offer opportunities for discovering new therapeutic agents.

Structure-Activity Relationship (SAR) Investigations in Specific Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For (1,2,3,4-Tetrahydroquinolin-2-yl)methanol derivatives, SAR investigations have provided valuable insights into how different structural modifications influence their biological activity.

Correlation of Substituent Effects with Potency and Selectivity

The nature, position, and stereochemistry of substituents on the tetrahydroquinoline ring play a pivotal role in determining the biological activity of its derivatives.

In the context of anticancer activity, SAR studies on N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs (a related scaffold) revealed that the presence and position of hydroxyl and methoxy (B1213986) groups on the 1-substituent significantly impact cytotoxicity against various cancer cell lines. researchgate.net For example, an o-hydroxy derivative was found to be the most potent against MOLT-3, HuCCA-1, and A-549 cell lines, while a p-methoxy analog was inactive against MOLT-3 cells. researchgate.net This highlights the importance of specific substituent positioning for biological activity. Quantitative structure-activity relationship (QSAR) studies further indicated that descriptors such as total symmetry, 3D-MoRSE, and 3D Petitjean indices are important for the observed cytotoxicity. researchgate.net

For tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), an anticancer target, 3D-QSAR studies have been employed to understand the SAR. mdpi.com These studies, using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), have generated contour maps that guide the design of new derivatives with enhanced activity. mdpi.com The introduction of small hydrophobic and hydrogen-bonding donor groups in specific regions was predicted to enhance inhibitor activity. mdpi.com Molecular docking studies further revealed that the introduction of an amino group could enhance interactions with key residues like Asp555, Phe538, Glu559, and Pro808 of LSD1, thereby improving binding stability. mdpi.com

In the development of antimicrobial agents, the effect of substituent groups on the bioactivity of quinolines has been a subject of investigation. nih.gov A study on 60 naturally occurring and synthetic quinolines showed that specific substitutions are critical for their antimicrobial activity, particularly against Gram-positive bacteria. nih.gov For instance, 4-hydroxy-3-iodo-quinol-2-one exhibited significant activity against meticillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The following interactive table summarizes the SAR findings for a series of N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs and their cytotoxicity against different cancer cell lines. researchgate.net

| Compound | R-group (Substituent at C1) | IC50 (μM) vs. MOLT-3 | IC50 (μM) vs. HepG2 |

| 4a | Phenyl | 25.31 | >100 |

| 4d | 4-Methoxyphenyl | >100 | 75.82 |

| 4f | 3,4,5-Trimethoxyphenyl | 31.62 | 22.70 |

| 4k | 2-Hydroxyphenyl | 1.23 | 38.11 |

Data sourced from a study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

Conformational Analysis and Pharmacophore Mapping

Understanding the three-dimensional arrangement of atoms (conformation) and the spatial distribution of essential chemical features (pharmacophore) is fundamental to rational drug design.

Conformational Analysis: The saturated ring of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton can adopt several conformations, including half-chair, boat, and sofa forms. researchgate.net Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline has identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov The energy barrier between these conformers is low, suggesting that conformational cooling to the most stable form can occur. nih.gov High-resolution microwave spectroscopy has experimentally confirmed the lowest energy conformer of the parent 1,2,3,4-tetrahydroquinoline. nih.gov The specific conformation adopted by a derivative will influence its interaction with a biological target.

Pharmacophore Mapping: Pharmacophore modeling is a powerful tool to identify the essential structural features required for biological activity. This approach has been applied to tetrahydroquinoline derivatives to design novel compounds with desired pharmacological profiles. dovepress.comnih.gov For instance, a structure-based pharmacophore model was developed to discover novel activators of pyruvate kinase isozyme M2 (PKM2). dovepress.com This model, comprising six chemical features, was used to screen a library of tetrahydroquinoline-based compounds, leading to the identification of potential hits. dovepress.com

Pharmacophore mapping involves several key steps:

Identification of a training set: A group of molecules with known biological activity is selected.

Conformational analysis: The possible low-energy conformations of the training set molecules are generated.

Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: A 3D arrangement of these features that is common to the active molecules is proposed and validated. slideshare.netnih.gov

This approach allows for the virtual screening of large compound libraries to identify new molecules that fit the pharmacophore model and are likely to exhibit the desired biological activity. slideshare.net The tetrahydroquinoline pharmacophore has been expanded to generate compound libraries for biological screening, leading to the discovery of novel neurotropic agents. nih.gov

Mechanistic Insights into Biological Activity at the Molecular Level

Elucidating the mechanism of action of this compound derivatives at the molecular level is crucial for understanding their therapeutic effects and for the development of more effective and safer drugs.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of tetrahydroquinoline have been shown to inhibit various enzymes through different mechanisms. libretexts.orgkhanacademy.orgnih.govyoutube.com

Competitive Inhibition: In this mechanism, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thus inhibiting the enzyme's activity. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.orgyoutube.com

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. khanacademy.orgyoutube.com

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. The binding of the inhibitor to the ES complex prevents the formation of the product. libretexts.orgkhanacademy.org

The following table provides a general overview of the different types of reversible enzyme inhibition.

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

| Competitive | Active site | Unchanged | Increased |

| Non-competitive | Allosteric site | Decreased | Unchanged |

| Uncompetitive | Enzyme-substrate complex | Decreased | Decreased |

The specific mechanism of enzyme inhibition by a this compound derivative will depend on its structure and the target enzyme. For example, in the development of monoamine oxidase (MAO) inhibitors, understanding the inhibition mechanism is key to designing selective drugs. nih.gov Similarly, for cholinesterase inhibitors used in the treatment of Alzheimer's disease, the interaction with the active site and/or the peripheral anionic site (PAS) of the enzyme determines the type of inhibition. nih.gov

Receptor Binding Mechanisms

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Tetrahydroquinoline derivatives have been designed to target a variety of receptors. nih.govresearchgate.netchemrevlett.com

The binding of a ligand (the drug molecule) to a receptor can be characterized by its affinity (how strongly it binds) and its efficacy (the biological response it elicits upon binding). Ligands can be classified as agonists (which activate the receptor) or antagonists (which block the receptor's activity).

For instance, novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been developed as potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov SAR studies of these compounds, which are structurally related to a partial agonist, have led to the identification of derivatives with high affinity and selectivity for the D3 receptor over the D2 subtype. nih.gov One such derivative, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, exhibited a high affinity (Ki(hD3) = 12 nM) and a 123-fold preference for the D3 receptor. nih.gov

Similarly, 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as selective M2 muscarinic receptor antagonists. nih.gov SAR studies revealed that the benzene (B151609) ring fused piperidine (B6355638) and the length of the alkyl linker chain are crucial for high M2 affinity. nih.gov

Molecular docking studies are often employed to predict the binding mode of ligands within the receptor's binding pocket. chemrevlett.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity and selectivity of the ligand. researchgate.netchemrevlett.com For example, in the design of cannabinoid receptor ligands, a tailor-made homological model and constrained docking were used to study the structure-activity relationship. researchgate.net These studies proposed key interactions such as a hydrogen bond with Ser112 and aromatic stacking with Phe197 and Trp194 in the CB2 receptor. researchgate.net

Pharmacological Activity Spectrum of this compound Derivatives

The inherent structural features of the tetrahydroquinoline nucleus have enabled the design and synthesis of derivatives with a broad range of pharmacological effects. By modifying substituents on the aromatic ring and the nitrogen atom, researchers have successfully developed compounds that selectively interact with various biological targets, including enzymes, receptors, and cellular signaling pathways.

The tetrahydroquinoline scaffold has proven to be a fertile ground for the discovery of novel anti-infective agents with diverse mechanisms of action.

Antibacterial and Antifungal Activity: Numerous studies have highlighted the potent antimicrobial properties of tetrahydroquinoline derivatives. beilstein-journals.org For instance, certain chalcone (B49325) derivatives incorporating the 1,2,3,4-tetrahydroquinoline moiety have demonstrated significant antifungal activity. nih.gov In one study, the introduction of a piperazine (B1678402) fragment into the structure led to compounds with good efficacy against eight plant pathogenic fungi. nih.gov Compound H4 from this series was particularly effective against Phytophthora capsici, with a median effective concentration (EC50) of 5.2 µg/mL, substantially more potent than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov Other research has identified N-alkyl tetrahydroquinolines and 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives as effective against various fungal strains, particularly dermatophytes. nih.govresearchgate.net Specifically, compound 6g (6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline) showed promising in vitro activity with a Minimum Inhibitory Concentration (MIC) ranging from 32-65 μg/mL. researchgate.net

Antiparasitic Activity: The tetrahydroquinoline core is present in established antiparasitic drugs. A notable example is Oxamniquine , a potent schistosomicide used in the treatment of infections caused by Schistosoma mansoni. nih.gov

Anti-HIV Activity: The role of tetrahydroquinoline derivatives in combating the human immunodeficiency virus (HIV) has been a significant area of investigation. These compounds can act as CXCR4 antagonists, blocking a key coreceptor used by T-tropic HIV strains to enter T-lymphocytes. nih.gov A prominent example is AMD11070 (mavorixafor) , a tetrahydroquinoline-based analogue that has undergone clinical evaluation as an antiretroviral agent. nih.gov Further research has led to the synthesis of novel isoquinoline (B145761) derivatives bearing a tetrahydroquinoline head group, with compounds like 24c showing consistently low nanomolar activity in CXCR4 affinity, antagonism, and anti-HIV assays. nih.gov

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| H4 (Chalcone derivative) | Phytophthora capsici | EC50 | 5.2 µg/mL | nih.gov |

| 4bl (Sulfonyl hydrazide derivative) | Valsa mali | EC50 | 2.78 µg/mL | nih.gov |

| 4bl (Sulfonyl hydrazide derivative) | Sclerotinia sclerotiorum | EC50 | 3.32 µg/mL | nih.gov |

| 6g (4-Aryl-3-methyl-THQ) | Dermatophytes | MIC | 32-65 µg/mL | researchgate.net |

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential to modulate inflammatory pathways. A study involving a hybrid molecule, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one , which combines the tetrahydroquinoline scaffold with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, demonstrated notable anti-inflammatory properties. mdpi.com This hybrid compound was assessed for its ability to inhibit albumin denaturation, a standard in vitro assay for screening anti-inflammatory activity, showing its potential to mitigate inflammatory processes. mdpi.com The immunomodulatory effects of certain derivatives have also been noted, with some compounds activating macrophages, which play a crucial role in the immune response. nih.gov

The tetrahydroquinoline framework is a key component in compounds designed to target the central nervous system (CNS).

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS are considered potential therapeutics for various neurological disorders. nih.govnih.gov Researchers have developed potent and selective nNOS inhibitors based on the 1,2,3,4-tetrahydroquinoline scaffold. nih.govnih.gov A structure-activity relationship (SAR) study led to the identification of several promising compounds, such as (S)-35 , which fully reversed thermal hyperalgesia in a rat model of neuropathic pain. nih.gov Further optimization studies identified compound 47 (N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) as a preclinical development candidate with improved oral bioavailability and an excellent safety profile. nih.gov These compounds exhibit high selectivity for nNOS over other isoforms like eNOS and iNOS. nih.gov

Adrenergic Modulators: The diverse pharmacological profile of tetrahydroquinoline derivatives includes interactions with adrenergic receptors. For example, a complex derivative isolated from Martinella iquitosensis has been shown to exhibit activity with α-adrenergic receptors, indicating the potential for this scaffold in modulating adrenergic signaling. mdpi.com

Anti-Alzheimer's Agents: The development of agents for the treatment of Alzheimer's disease is an active area of research for tetrahydroquinoline derivatives. nih.gov Certain 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have been designed as multifunctional agents targeting pathways implicated in Alzheimer's disease, such as the inhibition of cholinesterases and monoamine oxidases. nih.gov While much research in this area has also focused on the related tetrahydroisoquinoline scaffold, the potential of tetrahydroquinoline derivatives continues to be explored. nih.govnih.gov

| Compound | Target | Selectivity | Observed Effect | Reference |

|---|---|---|---|---|

| (S)-35 | nNOS | Selective over eNOS and iNOS | Reversed thermal hyperalgesia in a neuropathic pain model | nih.gov |

| Compound 47 | nNOS | Potent and selective | Efficacious in neuropathic pain model; improved oral bioavailability (60%) | nih.gov |

| Compound 51 | nNOS | Over 1000-fold selective over iNOS | High in vitro selectivity | nih.gov |

The tetrahydroquinoline nucleus is a core structure in many compounds developed for their anticancer properties, targeting various mechanisms of cancer cell proliferation and survival. nih.govnih.govresearchgate.net

mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase in a signaling pathway (PI3K/AKT/mTOR) that regulates cell growth and proliferation, making it a key target in cancer therapy. researchgate.netnih.gov Morpholine-substituted tetrahydroquinoline derivatives have been synthesized and identified as potent mTOR inhibitors. nih.govCompound 10e emerged from one study as a particularly promising candidate, displaying exceptional activity against A549 lung cancer cells with an IC50 value of 0.033 µM and inducing apoptosis in a dose-dependent manner. nih.gov Another study found that (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) induced massive oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. researchgate.net

General Anticancer Activity: Beyond mTOR inhibition, tetrahydroquinoline derivatives have been shown to induce cancer cell death through other mechanisms. For example, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to inhibit the viability of human non-small cell lung cancer (A549) and colon cancer (HCT-116) cells by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov Other S-alkyl derivatives have shown moderate to excellent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast carcinoma (MCF-7) cell lines, with IC50 values ranging from 2.86 to 13.14 µg/mL. arabjchem.org

| Compound | Cancer Cell Line | Activity Metric | Value | Mechanism | Reference |

|---|---|---|---|---|---|

| 10e | A549 (Lung) | IC50 | 0.033 µM | mTOR Inhibition, Apoptosis Induction | nih.gov |

| 4a | A549 (Lung) | IC50 | - | Apoptosis via G2/M arrest | nih.gov |

| 4a | HCT-116 (Colon) | IC50 | - | Apoptosis via G2/M arrest | nih.gov |

| 20d | HCT-116 (Colon) | IC50 | - | Autophagy via PI3K/AKT/mTOR pathway | researchgate.net |

| 5a, 5b (S-alkyl derivatives) | HepG-2, MCF-7 | IC50 | 2.86–13.14 µg/mL | Cytotoxicity | arabjchem.org |

While the tetrahydroquinoline scaffold is a versatile pharmacophore, its application in the direct modulation of metabolic disorders such as diabetes and hyperlipidemia is a less explored area compared to oncology and neuropharmacology. Current research literature does not prominently feature this compound derivatives as lead candidates for anti-diabetic, anti-hyperlipidemic, or PPARγ activation roles. This represents a potential area for future investigation and expansion of the pharmacological profile of this class of compounds.

The therapeutic potential of tetrahydroquinoline derivatives extends to the modulation of other important enzymes and epigenetic targets.

Bromodomain Inhibitors: The bromodomain and extra-terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that are considered promising targets for cancer and inflammatory diseases. nih.gov While many potent BET inhibitors are based on other heterocyclic cores, the development of tetrahydroquinoline-based inhibitors is an area of interest. nih.govosti.gov The ability to design selective inhibitors for specific bromodomains offers a path to more targeted therapies. nih.gov

Laccase Inhibitors: Laccase is an enzyme that has been identified as a novel target for fungicides. nih.govresearchgate.net A series of novel sulfonyl hydrazide derivatives containing the 1,2,3,4-tetrahydroquinoline scaffold were designed based on the lead compound PMDD-5Y . nih.gov These new compounds displayed significant antifungal activity, and enzyme assays confirmed their mechanism as laccase inhibition. nih.govresearchgate.netCompound 4bh was identified as the most potent laccase inhibitor in the series, with an EC50 value of 14.85 µg/mL, which was more active than the lead compound and the positive control, cysteine. nih.gov

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| 4bh (Sulfonyl hydrazide derivative) | EC50 | 14.85 µg/mL | nih.gov |

| PMDD-5Y (Lead compound) | EC50 | > 14.85 µg/mL | nih.gov |

| Cysteine (Positive control) | EC50 | > 14.85 µg/mL | nih.gov |

Applications of 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol As Building Blocks and in Functional Material Development

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The enantiopure forms of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol and its derivatives serve as valuable components in asymmetric catalysis, where the goal is to control the stereochemical outcome of a reaction. wikipedia.org These molecules can be employed either as transient chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation, or as permanent chiral ligands that coordinate with a metal center to create a chiral catalytic environment. oup.com

The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry and natural products, and methods for its enantioselective synthesis are of great interest. nih.govnih.govnih.gov The chiral 1,2-amino alcohol motif present in this compound is a key structural feature found in many bioactive compounds and is instrumental in its application in asymmetric synthesis. researchgate.net

Researchers have developed ligands derived from the tetrahydroquinoline core for various metal-catalyzed reactions. For instance, a class of N-aryl phosphoramidite (B1245037) ligands, known as THQphos, was synthesized from enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and 2-methyl-1,2,3,4-tetrahydroquinoline. oup.com These ligands, when complexed with iridium, have been successfully applied in asymmetric allylic alkylation reactions. oup.com The tetrahydroquinoline moiety helps create a specific chiral pocket around the metal center, influencing the facial selectivity of the incoming nucleophile.

The effectiveness of such ligands is often demonstrated by the high enantiomeric excess (ee) and yield of the products. The structural rigidity and steric bulk of the tetrahydroquinoline unit are crucial for inducing high levels of asymmetry.

Table 1: Representative Applications of Tetrahydroquinoline-Based Chiral Ligands

| Catalyst/Ligand System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium-THQphos | Allylic Alkylation | Cinnamyl acetate (B1210297) | >95% | oup.com |

This table is illustrative and based on findings for related tetrahydroquinoline structures to demonstrate the principle.

Precursors for Complex Heterocyclic Systems

The this compound structure is a valuable starting point for the synthesis of more elaborate, often polycyclic, heterocyclic systems. The inherent functionality—a secondary amine within the ring and a primary alcohol on the side chain—provides multiple reaction sites for elaboration and cyclization.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are often employed to build molecular complexity from simple precursors like tetrahydroquinolines. nih.gov The tetrahydroquinoline nucleus can be fused with other heterocyclic rings to create novel scaffolds with potential biological activities. nih.govresearchgate.net For example, the nitrogen atom of the tetrahydroquinoline can participate in cyclization reactions to form fused N-heterocycles. nih.gov

Synthetic strategies often involve the transformation of the methanol (B129727) group into other functionalities or using it as a handle to attach other molecular fragments, followed by intramolecular reactions to construct new rings. One-pot multicomponent reactions are particularly efficient for generating diversity, combining the tetrahydroquinoline core with other building blocks to rapidly assemble complex structures. beilstein-journals.org These approaches are instrumental in creating libraries of compounds for drug discovery and materials science. nih.gov

Examples of Fused Heterocyclic Systems Derived from Tetrahydroquinoline Precursors:

Pyrazolo[3,4-b]quinolines: Formed by reacting functionalized chloroquinolines with hydrazine. researchgate.net

Tetrazolo-pyrazino[2,1-a]isoquinolines: Synthesized via one-pot Ugi-azide and Heck cyclization reactions starting from related precursors. beilstein-journals.org

Pyrimido[5,4-c]quinolines: Created by combining pyrimidine (B1678525) and quinoline (B57606) scaffolds to explore novel biological activities. researchgate.net

Development of Chemosensors and Recognition Agents

The tetrahydroquinoline scaffold has been successfully incorporated into the design of chemosensors for the detection of specific analytes, particularly metal ions. rsc.org A chemosensor operates by signaling the presence of an analyte through a measurable change, such as in its fluorescence or color. nih.govmdpi.com The design of these sensors involves integrating a recognition unit (receptor) that selectively binds the target analyte with a signaling unit (fluorophore or chromophore).

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been developed as fluorescent "turn-off" chemosensors for the selective recognition of palladium (Pd²⁺) ions. rsc.org In one study, researchers synthesized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline derivatives. The nitrogen and sulfur atoms within this structure act as a binding site for Pd²⁺. Upon coordination with the metal ion, the fluorescence of the molecule is quenched, providing a clear signal for detection. This quenching can be observed visually under a UV lamp. rsc.org

The selectivity of a chemosensor is paramount. The designed tetrahydroquinoline-based sensors demonstrated high selectivity for Pd²⁺ over a range of other metal ions. The sensitivity of these sensors is also a key metric, with low limits of detection (LOD) in the nanomolar range being achieved. rsc.org The process of molecular recognition relies on specific interactions—such as coordination bonds, hydrogen bonds, or hydrophobic interactions—between the host sensor molecule and the guest analyte. researchgate.net

Table 2: Performance of a Tetrahydroquinoline-Based Chemosensor for Pd²⁺

| Sensor Compound | Analyte | Detection Method | Limit of Detection (LOD) | Mechanism | Reference |

|---|

This application highlights the potential of this compound and its derivatives as platforms for creating advanced functional materials for environmental monitoring and chemical analysis.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydroquinolin 2 Yl Methanol Studies

Exploration of Novel Synthetic Methodologies

The development of efficient and diverse synthetic routes is fundamental to exploring the chemical space around the (1,2,3,4-tetrahydroquinolin-2-yl)methanol core. Future research will likely move beyond traditional methods to embrace more sophisticated and sustainable approaches.

One promising area is the synergistic application of chemocatalysis and biocatalysis. This dual approach can enable the rapid and efficient asymmetric synthesis of 2-substituted tetrahydroquinolines, including this compound. For instance, a one-pot Rh(I)-catalyzed addition/condensation sequence can be combined with a biocatalytic deracemization process using enzymes like cyclohexylamine (B46788) oxidase to produce enantioenriched products. nih.gov This strategy not only enhances efficiency but also provides access to chiral molecules with high purity, which is crucial for pharmacological studies.

Visible-light photoredox catalysis is another emerging methodology that offers a green and efficient alternative for the synthesis of tetrahydroquinolines. nih.govmdpi.com Natural pigments like chlorophyll (B73375) can be employed as photosensitizers to catalyze the cyclization of suitable precursors under mild conditions. nih.gov This approach, which can involve direct C-H bond functionalization, is attractive for its environmental friendliness and potential for novel bond formations that are difficult to achieve with conventional methods. nih.gov

Furthermore, the adoption of flow chemistry presents a significant opportunity for the scalable and safe synthesis of quinoline (B57606) and tetrahydroquinoline derivatives. nih.govdntb.gov.ua Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents. nih.govnih.gov This technology is well-suited for the optimization and large-scale production of this compound and its analogs.

Enantioselective synthesis will continue to be a major focus, with methods like biomimetic asymmetric reduction showing great promise. aminer.orgunesp.br These approaches, which can utilize chiral NAD(P)H models, offer high enantioselectivity in the synthesis of 2-functionalized tetrahydroquinolines. aminer.org The development of novel chiral catalysts and reaction conditions will be crucial for expanding the substrate scope and improving the efficiency of these asymmetric transformations.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Chemo/Biocatalytic Synthesis | Combination of chemical and enzymatic catalysis. | High enantioselectivity, efficient one-pot processes. nih.gov |

| Visible-Light Photoredox Catalysis | Use of light to drive chemical reactions. | Green and sustainable, mild reaction conditions, novel bond formations. nih.govmdpi.com |

| Flow Chemistry | Continuous processing in microreactors. | Scalability, improved safety, precise reaction control. nih.govdntb.gov.uanih.gov |

| Biomimetic Asymmetric Reduction | Mimicking biological reduction processes. | High enantiomeric excess, access to specific stereoisomers. aminer.orgunesp.br |

Integration of Advanced Computational and AI-Driven Approaches

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of this compound and its derivatives, from optimizing synthesis to predicting biological activity and designing novel compounds.

Quantum chemical calculations are becoming increasingly valuable for understanding reaction mechanisms and predicting the feasibility of new synthetic routes. tandfonline.comresearchgate.net By modeling transition states and reaction pathways, researchers can gain insights that guide the experimental design of more efficient and selective syntheses. tandfonline.comnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required. tandfonline.com

In the realm of drug discovery, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are crucial for the rational design of new this compound analogs. nih.govmdpi.comnih.gov Molecular docking can predict the binding modes of these compounds with their biological targets, providing a basis for optimizing interactions and improving potency. nih.govmdpi.com QSAR models can correlate the structural features of tetrahydroquinoline derivatives with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds. mdpi.com Furthermore, early-stage ADMET prediction helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development. nih.govaminer.org

| Computational/AI Approach | Application in this compound Research | Expected Impact |

| Quantum Chemical Calculations | Elucidating reaction mechanisms and predicting reaction outcomes. tandfonline.comresearchgate.netnih.gov | More efficient and targeted synthetic methodology development. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govmdpi.com | Rational design of more potent and selective analogs. |

| QSAR Modeling | Correlating molecular structure with biological activity. mdpi.com | Prediction of bioactivity for novel compounds, guiding synthesis. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.govaminer.org | Early identification of compounds with drug-like properties. |

| Machine Learning & AI | Optimization of synthesis, de novo drug design, bioactivity prediction. nih.govnih.govnih.govnih.govnih.govresearchgate.net | Accelerated discovery of novel compounds and synthetic routes. |

Expansion of Biological Target Identification and Validation

While the (1,2,3,4-tetrahydroquinoline) scaffold is known to interact with a variety of biological targets, a significant future direction lies in the systematic and comprehensive identification and validation of novel targets for this compound and its derivatives. This will be crucial for uncovering new therapeutic applications and understanding their mechanisms of action.

Phenotypic screening of diverse libraries of this compound analogs in various disease-relevant cellular or organismal models can reveal novel biological activities. rsc.orgrsc.orgresearchgate.net This unbiased approach does not require prior knowledge of a specific target and can lead to the discovery of compounds with unexpected therapeutic potential. nih.gov However, a significant challenge following phenotypic screening is target deconvolution – the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govnih.govnih.gov

Modern target deconvolution strategies will be essential in this endeavor. Chemoproteomic approaches, for instance, utilize chemical probes to identify the protein binding partners of a bioactive compound directly in a complex biological system. nih.govresearchgate.netacs.orgtandfonline.com Affinity chromatography, where a derivative of the compound is immobilized to capture its binding partners, is another powerful technique. nih.govfrontiersin.org These methods, coupled with advanced mass spectrometry, can provide a comprehensive profile of the cellular targets of a given this compound derivative.

Once putative targets are identified, rigorous validation is necessary to confirm their role in the compound's mechanism of action. dovepress.comnih.gov This can involve a combination of in vitro biochemical assays to confirm direct binding and functional modulation of the target, as well as in vivo studies using techniques like RNA interference or CRISPR-Cas9 to modulate the expression of the target and observe the effect on the compound's activity. dovepress.comnih.gov

It is also important to be aware of the potential for fused tetrahydroquinolines to act as pan-assay interference compounds (PAINS), which can lead to false-positive results in high-throughput screening. mdpi.com Careful characterization of the stability and reactivity of new derivatives will be necessary to avoid pursuing misleading hits. mdpi.com

| Target Identification/Validation Method | Description | Relevance to this compound |

| Phenotypic Screening | Unbiased screening of compounds in disease models to identify novel bioactivities. rsc.orgrsc.orgresearchgate.net | Discovery of new therapeutic applications. |

| Chemoproteomics | Use of chemical probes to identify protein binding partners in complex biological systems. nih.govresearchgate.netacs.orgtandfonline.com | Comprehensive identification of direct molecular targets. |

| Affinity Chromatography | Immobilization of a compound derivative to isolate its binding partners from a proteome. nih.govfrontiersin.org | A direct method for identifying interacting proteins. |

| Target Validation (in vitro/in vivo) | Confirmation of the functional relevance of identified targets through biochemical and genetic methods. dovepress.comnih.gov | Establishing the mechanism of action and therapeutic relevance. |

Development of Robust Structure-Activity Relationship Principles for Drug Discovery

A critical aspect of advancing this compound-based drug discovery is the development of a deep and predictive understanding of its structure-activity relationships (SAR). This involves systematically modifying the chemical structure and correlating these changes with effects on biological activity.

Future SAR studies will need to be comprehensive, exploring the impact of substitutions at various positions of the tetrahydroquinoline ring, as well as modifications to the 2-methanol group. nih.govnih.gov For example, studies on other tetrahydroquinoline derivatives have shown that the nature and position of substituents can significantly influence potency and selectivity for different biological targets. nih.gov For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency with higher lipophilicity was observed, and the nature of linker groups was found to be important for target binding. nih.gov

Quantitative structure-activity relationship (QSAR) and 3D-QSAR studies will play a pivotal role in developing predictive models. mdpi.comnih.govunesp.br These computational models can identify key structural features that are either beneficial or detrimental to activity, thereby guiding the design of more potent and selective analogs. mdpi.comnih.gov For example, a 3D-QSAR study on tetrahydroquinoline-based LSD1 inhibitors identified specific regions where the introduction of hydrophobic or hydrogen-bonding groups could enhance activity. mdpi.com

Pharmacophore modeling is another valuable tool for understanding the essential structural features required for biological activity. nih.govdovepress.comnih.gov By identifying the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are common to active molecules, pharmacophore models can be used to virtually screen large compound libraries for new hits with the desired activity profile. dovepress.comnih.gov

The integration of these computational approaches with experimental data from biological assays will be crucial for building robust SAR models. These models will not only accelerate the optimization of lead compounds but also provide a deeper understanding of the molecular interactions between this compound derivatives and their biological targets, ultimately facilitating the development of novel and effective therapeutics.

| SAR Methodology | Description | Application to this compound |

| Systematic Structural Modification | Synthesizing and testing a series of analogs with varied substituents. nih.gov | Elucidating the influence of different functional groups on activity. |

| QSAR/3D-QSAR | Developing mathematical models that correlate structural descriptors with biological activity. mdpi.comnih.govunesp.br | Predicting the potency of new designs and identifying key structural features. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for bioactivity. nih.govdovepress.comnih.gov | Guiding virtual screening and the design of novel scaffolds. |

| Integrated Computational & Experimental Approaches | Combining computational predictions with experimental validation. | Building robust and predictive SAR models for lead optimization. |

Q & A

Q. Basic Characterization :

- <sup>1</sup>H NMR : Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad), the methylene group adjacent to the alcohol (δ 3.2–3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- HRMS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with mass accuracy < 5 ppm .

Advanced Analysis :

Contradictions in data (e.g., unexpected splitting patterns) may arise from rotational isomerism or hydrogen bonding. For example, variable-temperature NMR can distinguish dynamic equilibria, while <sup>13</sup>C NMR and DEPT-135 help assign quaternary carbons. In cases of overlapping signals, 2D techniques (COSY, HSQC) are critical .

What strategies are effective for improving the stability of this compound during storage and handling?

Basic Stability Considerations :

The compound is prone to oxidation due to the benzylic alcohol moiety. Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent light-induced degradation .

Q. Advanced Stabilization :

- Derivatization : Convert the alcohol to a more stable ester or ether for long-term storage.

- Additives : Use radical scavengers (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed oxidation.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (trehalose) to prevent hydrolysis .

How can discrepancies in biological activity data for this compound derivatives be systematically addressed?

Q. Basic Data Validation :

- Ensure consistent assay conditions (e.g., cell lines, incubation times) across studies.

- Cross-validate activity using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Advanced Contradiction Analysis :

Discrepancies may arise from stereochemical variations or metabolite interference. For example:

- Enantiomer-Specific Activity : Use chiral HPLC to isolate enantiomers and test individually.

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products or active metabolites that may skew results .

What role does this compound play in the design of selective enzyme inhibitors?

Basic Pharmacophore Design :

The tetrahydroquinoline scaffold provides rigidity and π-π stacking potential, while the hydroxymethyl group enables hydrogen bonding with active sites (e.g., in nitric oxide synthase) .

Q. Advanced Applications :

- MOR Modulation : Derivatives with N-substitutions (e.g., sulfamide groups) show μ-opioid receptor selectivity. Optimize substituents using CoMFA or molecular docking to enhance binding affinity .

- Kinase Inhibition : Introduce halogen or trifluoromethyl groups to improve hydrophobic interactions with ATP-binding pockets .

How can computational methods guide the optimization of this compound-based probes for imaging studies?

Q. Basic Modeling :

- Docking Studies : Predict binding modes to targets like neuronal nitric oxide synthase (nNOS) using AutoDock Vina or Schrödinger.

- QSAR : Correlate substituent electronic properties (Hammett σ) with activity to prioritize synthetic targets .

Q. Advanced Workflows :

- MD Simulations : Assess probe stability in biological membranes (e.g., blood-brain barrier penetration).

- Free Energy Perturbation (FEP) : Quantify the impact of methyl or methoxy substitutions on binding energy .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Basic Scale-Up Issues :

Retrosynthesis Analysis